3,4-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate
Description
3,4-Dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate is a synthetic coumarin derivative characterized by a chromenone core substituted with methyl groups at the 3- and 4-positions and a 3-methoxybenzoate ester at the 7-position. The methoxybenzoate moiety in this compound may enhance bioavailability and metabolic stability compared to simpler coumarin esters .
Properties
Molecular Formula |
C19H16O5 |
|---|---|
Molecular Weight |
324.3 g/mol |
IUPAC Name |
(3,4-dimethyl-2-oxochromen-7-yl) 3-methoxybenzoate |
InChI |
InChI=1S/C19H16O5/c1-11-12(2)18(20)24-17-10-15(7-8-16(11)17)23-19(21)13-5-4-6-14(9-13)22-3/h4-10H,1-3H3 |
InChI Key |
GXBXGGUDSAZZJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC(=CC=C3)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate typically involves the condensation of 3,4-dimethyl-2-oxo-2H-chromen-7-ol with 3-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted coumarins depending on the reagents used.
Scientific Research Applications
3,4-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Key Observations :
- Ester vs. Carbamate : The 3-methoxybenzoate ester in the target compound may offer greater hydrolytic stability compared to carbamate-linked analogs, which are prone to enzymatic cleavage .
- Halogenation : Chlorine or bromine substituents (e.g., in and ) correlate with improved anticancer activity due to enhanced electrophilicity .
Pharmacological Activity Comparison
Anticancer Activity
- The target compound’s structural analogs demonstrate significant cytotoxicity. For example, 6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl derivatives exhibit IC50 values of 0.47–9.54 μM against MCF-7 breast cancer cells, attributed to apoptosis induction via reactive oxygen species (ROS) modulation .
- Compounds with halogenated aromatic rings (e.g., 4-chlorophenyl in ) show enhanced potency compared to non-halogenated derivatives .
Antioxidant and Anti-inflammatory Activity
- Methoxy-substituted coumarins (e.g., 3-methoxybenzoate esters) exhibit radical scavenging activity, with IC50 values for DPPH inhibition ranging from 12–25 μM in similar compounds .
Physicochemical Properties
| Property | Target Compound | 3,4-Dimethyl-2-oxo-2H-chromen-7-yl acetate | 3-(Benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl dimethylcarbamate |
|---|---|---|---|
| Molecular Weight | 368.35 g/mol | 274.27 g/mol | 352.38 g/mol |
| LogP | ~3.5 (predicted) | ~2.1 | ~3.8 |
| Aqueous Solubility | Low (methoxybenzoate enhances hydrophobicity) | Moderate (acetate improves solubility) | Very low (thiazole contributes to hydrophobicity) |
| Metabolic Stability | High (ester resistant to hydrolysis) | Low (acetate prone to esterase cleavage) | Moderate (carbamate stable under physiological conditions) |
Biological Activity
3,4-Dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate is a coumarin derivative that has garnered attention due to its potential biological activities. Coumarins are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of 3,4-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate can be represented as follows:
This compound features a coumarin backbone with methyl and methoxy substituents, which may influence its biological activity.
Enzyme Inhibition
Coumarins have also been studied for their ability to inhibit key enzymes involved in cancer progression and neurodegenerative diseases. For example, compounds with similar structures have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in Alzheimer's disease treatment . The dual inhibitory effects observed in some derivatives indicate that 3,4-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate may also possess similar properties.
Case Studies
- Antioxidant Activity : A study demonstrated that certain coumarin derivatives exhibit significant free radical-scavenging activities, which are crucial for protecting cells from oxidative stress associated with cancer development .
- Cytotoxicity Against Cancer Cell Lines : Research on structurally related compounds indicates that modifications in the coumarin structure can lead to varying degrees of cytotoxicity against cancer cell lines such as MCF-7 and Hek293-T cells. The presence of electron-withdrawing groups has been linked to enhanced activity against these cell lines .
Data Tables
| Compound Name | IC50 Value (μM) | Targeted Cell Line |
|---|---|---|
| 3,4-Dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate | TBD | TBD |
| 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate | 0.47 | MCF-7 |
| Furochromone Derivative | 10.4 | AChE |
Molecular Docking Studies
Molecular docking studies on similar coumarin derivatives have revealed important interactions with enzyme targets. These studies suggest that the presence of methoxy groups can enhance binding affinity and specificity towards the active sites of enzymes such as AChE and BChE . Such interactions may be applicable to understanding the potential biological activity of 3,4-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
